Synthesis and Characterization of Desmethyl Ranolazine-d5: A Technical Guide
Synthesis and Characterization of Desmethyl Ranolazine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl Ranolazine-d5, an isotopically labeled metabolite of the antianginal drug Ranolazine (B828). This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment, designed to support research and development in drug metabolism, pharmacokinetics, and bioanalytical studies.
Introduction
Desmethyl Ranolazine is a primary metabolite of Ranolazine, formed via O-demethylation, a significant pathway in its metabolism.[1][2] The deuterated analog, Desmethyl Ranolazine-d5, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the unlabeled metabolite in biological matrices.[3] The stable isotope label ensures that the physicochemical properties of the internal standard closely match those of the analyte, correcting for variations in sample preparation and instrument response.
Table 1: Chemical and Physical Properties of Desmethyl Ranolazine-d5
| Property | Value | Reference |
| CAS Number | 1329834-18-5 | [4][5] |
| Molecular Formula | C₂₃H₂₆D₅N₃O₄ | [4][6] |
| Molecular Weight | 418.54 g/mol | [4][5] |
| Appearance | Light Yellow to Light Tan Solid | [6] |
| Purity | ≥90% | [6] |
| Storage | -20°C | [6] |
| IUPAC Name | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide | [4] |
Proposed Synthesis Pathway
The synthesis of Desmethyl Ranolazine-d5 can be adapted from established synthetic routes for Ranolazine.[7][8][9] A plausible two-step synthesis is outlined below, commencing with the preparation of a deuterated epoxide intermediate followed by its coupling with the appropriate piperazine (B1678402) derivative.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of Desmethyl Ranolazine-d5.
Synthesis of 1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5
Objective: To synthesize the deuterated epoxide intermediate.
Materials:
-
2-Hydroxyphenol (catechol)
-
Epichlorohydrin-d5
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyphenol in a mixture of dioxane and water.
-
Add a stoichiometric equivalent of sodium hydroxide and stir until the solution is homogeneous.
-
Cool the reaction mixture in an ice bath and add epichlorohydrin-d5 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of Desmethyl Ranolazine-d5
Objective: To couple the deuterated epoxide with the piperazine derivative to yield the final product.
Materials:
-
1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5
-
N-(2,6-dimethylphenyl)-1-piperazineacetamide
-
Isopropanol
-
Hydrochloric acid (HCl) in methanol (for salt formation, if desired)
Procedure:
-
In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide in isopropanol.
-
Add a stoichiometric equivalent of 1-(2-hydroxyphenoxy)-2,3-epoxypropane-d5 to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
(Optional) For the preparation of a hydrochloride salt, dissolve the purified free base in methanol and add a solution of HCl in methanol. The salt can be isolated by filtration.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Desmethyl Ranolazine-d5.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final compound.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in Water |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic labeling of the synthesized compound.
Expected Results:
-
Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent [M+H]⁺ ion at m/z 419.54, corresponding to the protonated molecule of Desmethyl Ranolazine-d5.
-
High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will be complex due to the numerous protons in the molecule. Key signals to note would be the aromatic protons and the protons of the piperazine ring and the propanol (B110389) linker. The integration of the signals corresponding to the deuterated positions should be significantly reduced or absent.
-
¹³C NMR: The carbon NMR will show the expected number of carbon signals for the structure.
-
²H NMR: Deuterium (B1214612) NMR can be used to confirm the positions of the deuterium labels.
Metabolic Pathway of Ranolazine
Desmethyl Ranolazine is a product of the metabolism of Ranolazine, primarily mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include O-demethylation and N-dealkylation.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of Desmethyl Ranolazine-d5. The provided protocols and analytical methods are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The availability of high-purity, well-characterized Desmethyl Ranolazine-d5 is crucial for advancing our understanding of Ranolazine's metabolic fate and for the development of robust bioanalytical methods.
References
- 1. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Desmethyl Ranolazine-[d5], CasNo.1329834-18-5 BOC Sciences United States [bocscichem.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 9. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
